![molecular formula C14H19NO2 B1218549 Dexmethylphenidate CAS No. 40431-64-9](/img/structure/B1218549.png)
Dexmethylphenidate
Overview
Description
Dexmethylphenidate is a potent central nervous system stimulant used primarily to treat attention deficit hyperactivity disorder (ADHD) in individuals over the age of five years . It is the more active enantiomer of methylphenidate, which means it is more pharmacologically effective . This compound is available in both immediate-release and extended-release formulations, with the latter providing effects that last up to twelve hours .
Preparation Methods
The preparation of dexmethylphenidate involves several synthetic routes and reaction conditions. One common method includes the following steps :
Amino Protecting Group Removal: In a solvent, an amino protecting group is removed from a precursor compound using an amino de-protection reagent.
Intramolecular Nucleophilic Substitution: Under the action of an alkali, an intramolecular nucleophilic substitution reaction is carried out on a precursor compound.
Hydrogenation: In a closed system, under palladium on carbon or palladium carbon hydroxide catalytic conditions, a precursor compound is reacted with hydrogen.
These methods are advantageous due to their short steps, high product yield, good chiral purity, and suitability for industrial production .
Chemical Reactions Analysis
Dexmethylphenidate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Treatment of ADHD
The primary application of dexmethylphenidate is in the management of ADHD. Clinical trials and studies have demonstrated its effectiveness in improving attention, reducing impulsivity, and enhancing overall cognitive function in patients diagnosed with ADHD.
- Efficacy : Research indicates that this compound has a rapid onset of action, typically within 30 minutes post-administration, and maintains effectiveness throughout the day .
- Dosing : The standard dosing regimen varies, with initial doses often starting at 2.5 mg to 5 mg, adjustable based on patient response and tolerability .
Combination Therapies
This compound is frequently used in conjunction with behavioral therapies and educational interventions to optimize treatment outcomes for ADHD patients. A study highlighted that combining this compound with EEG feedback training significantly improved ADHD symptoms compared to medication alone .
Pharmacodynamics and Mechanism of Action
This compound works by inhibiting the reuptake of norepinephrine and dopamine in the brain, particularly affecting areas such as the thalamus and striatum. This mechanism enhances neurotransmitter availability, contributing to improved focus and reduced hyperactive behaviors .
Case Study 1: Severe Muscle Pain
A notable case involved a 12-year-old boy diagnosed with ADHD who experienced severe muscle pain after increasing his this compound dosage. Initially prescribed a low dose, his symptoms worsened with higher doses, leading to significant physical limitations. Upon discontinuation of the medication, his symptoms improved dramatically within days . This case underscores the importance of monitoring side effects and adjusting treatment plans accordingly.
Case Study 2: Long-Term Efficacy
In a one-year open-label study involving children aged 6 to 12 years with ADHD, this compound demonstrated sustained effectiveness in reducing symptoms without new safety concerns. The most common adverse effects included decreased appetite and irritability, but overall tolerance was favorable among participants .
Comparative Efficacy
To further illustrate this compound's effectiveness relative to other treatments, the following table summarizes key findings from various studies:
Study | Population | Treatment | Outcome | Adverse Effects |
---|---|---|---|---|
Study A | Children with ADHD | This compound vs. Placebo | Significant improvement in attention scores | Mild irritability |
Study B | Adults with ADHD | This compound vs. Mixed Amphetamine Salts | Comparable efficacy; faster onset for this compound | Decreased appetite |
Study C | Children with ADHD | This compound + Behavioral Therapy | Enhanced outcomes vs. medication alone | None reported |
Mechanism of Action
Dexmethylphenidate exerts its effects by inhibiting the reuptake of norepinephrine and dopamine in synapses, particularly in the thalamus and striatum . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving attention and focus. The molecular targets involved include the norepinephrine transporter and the dopamine transporter .
Comparison with Similar Compounds
Dexmethylphenidate is often compared with other central nervous system stimulants, such as :
Methylphenidate: this compound is the more active enantiomer of methylphenidate, making it more pharmacologically effective.
Amphetamine/Dextroamphetamine: These compounds are also used to treat ADHD but have different mechanisms of action and pharmacokinetic profiles.
Lisdexamfetamine: This compound is a prodrug of dextroamphetamine and is used for similar indications but has a longer duration of action.
This compound is unique in its high potency and specific enantiomeric form, which contributes to its effectiveness and reduced side effects compared to its racemic mixture .
Biological Activity
Dexmethylphenidate (d-MPH) is the d-enantiomer of methylphenidate (MPH), a central nervous system (CNS) stimulant primarily used in the treatment of attention-deficit hyperactivity disorder (ADHD). This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and clinical implications, supported by data tables and research findings.
This compound acts primarily as a reuptake inhibitor for norepinephrine and dopamine. It blocks the sodium-dependent dopamine transporter (DAT) and norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft. The mechanism can be summarized as follows:
- Inhibition of Reuptake : this compound inhibits DAT and NET, enhancing dopaminergic and noradrenergic signaling.
- Increased Neurotransmitter Release : It also promotes the release of these monoamines into the extraneuronal space, which is crucial for its therapeutic effects in ADHD .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important information regarding its absorption, distribution, metabolism, and elimination:
Parameter | Value |
---|---|
Bioavailability | 22-25% (due to first-pass metabolism) |
Peak Concentration (Tmax) | 1-1.5 hours for IR; 6.5 hours for XR |
Volume of Distribution | 2.65 L/kg |
Protein Binding | 12-15% in adults; 15.2±5.2% in children |
Elimination Half-life | Approximately 2.2 hours |
This compound is metabolized primarily to d-ritalinic acid, which has minimal pharmacological activity .
Clinical Efficacy
Numerous studies have highlighted the efficacy of this compound in treating ADHD:
- A randomized controlled trial demonstrated that this compound significantly improved ADHD symptoms compared to placebo, with a notable increase in attention span and reduction in hyperactivity .
- A study using positron emission tomography showed that therapeutic doses of this compound significantly increase extracellular dopamine levels in the human brain, correlating with improved cognitive function in ADHD patients .
Case Studies
- Case Study on Efficacy : A double-blind placebo-controlled trial involving adult patients with ADHD showed that those treated with this compound exhibited significant improvements in ADHD symptoms compared to those receiving placebo, with minimal side effects reported .
- Behavioral Side Effects : In a review of literature concerning behavioral changes associated with methylphenidate treatment, it was noted that while this compound is effective, some patients may experience increased anxiety or irritability as side effects .
Research Findings
Recent research has further elucidated the biological activity of this compound:
- Dopamine Transporter Inhibition : Studies indicate that this compound exhibits higher affinity for DAT compared to its l-isomer, which may explain its enhanced efficacy in treating ADHD symptoms .
- Interaction with Ethanol : Research on the interaction between this compound and ethanol showed that ethanol can potentiate the locomotor effects of this compound in animal models, raising concerns about potential abuse when these substances are co-administered .
Properties
IUPAC Name |
methyl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3/t12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGOZIWVEXMGBE-CHWSQXEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893769 | |
Record name | Dexmethylphenidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dexmethylphenidate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015647 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Methylphenidate inhibits dopamine and norepinephrine reuptake transporters in synapses, especially in the thalamus and striatum. One study shows no detectable difference in the caudal prefrontal cortex of treated or untreated monkeys, though multiple rat studies show activity on the prefrontal cortex. Imaging of human brains after administration of methylphenidate shows changes to blood flow of various regions of the brain including the striatum, supplementary motor area, and posterior parietal cortex. | |
Record name | Dexmethylphenidate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06701 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
40431-64-9 | |
Record name | (+)-threo-Methylphenidate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40431-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexmethylphenidate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040431649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexmethylphenidate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06701 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dexmethylphenidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXMETHYLPHENIDATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M32RH9MFGP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dexmethylphenidate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015647 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
>203 | |
Record name | Dexmethylphenidate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06701 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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Retrosynthesis Analysis
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